Cesium;azide

Descripción general

Descripción

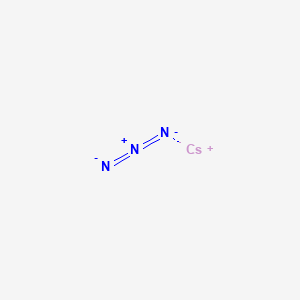

Cesium azide, also known as cesium azide, is an inorganic compound composed of cesium and nitrogen. It is a salt of azide with the chemical formula CsN₃. This compound appears as colorless needles and has a molar mass of 174.926 g/mol . Cesium azide is known for its high solubility in water and its ability to undergo various chemical reactions.

Métodos De Preparación

Cesium azide can be synthesized through several methods:

Neutralization Reaction: This involves the reaction between hydrazoic acid and cesium hydroxide[ \text{CsOH} + \text{HN}_3 \rightarrow \text{CsN}_3 + \text{H}_2\text{O} ]

Using Cesium Carbonate: Cesium carbonate reacts with hydrazoic acid to form cesium azide, carbon dioxide, and water[ \text{Cs}_2\text{CO}_3 + 2\text{HN}_3 \rightarrow 2\text{CsN}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Reaction with Barium Azide: Cesium sulfate reacts with barium azide to produce cesium azide and barium sulfate[ \text{Cs}_2\text{SO}_4 + \text{Ba}(\text{N}_3)_2 \rightarrow 2\text{CsN}_3 + \text{BaSO}_4 ]

Análisis De Reacciones Químicas

Cesium azide undergoes several types of chemical reactions:

Thermal Decomposition: When heated, cesium azide decomposes to form cesium metal and nitrogen gas.

Substitution Reactions: The azide ion (N₃⁻) is a good nucleophile and can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form alkyl azides.

Reduction Reactions: Organic azides can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Common reagents used in these reactions include hydrazoic acid, cesium hydroxide, cesium carbonate, and barium azide. The major products formed from these reactions include cesium metal, nitrogen gas, and various organic azides .

Aplicaciones Científicas De Investigación

Explosives and High-Energy Materials

Cesium azide is primarily recognized for its role as a precursor in the synthesis of high-energy-density materials. The compound can decompose to produce cesium and nitrogen gas when heated, making it useful in explosive formulations. The decomposition process occurs at approximately 450 °C, releasing pure nitrogen gas, which can serve as a propellant or an inert gas in various applications .

Case Study: High-Pressure Phase Transitions

Recent studies have shown that cesium azide undergoes significant structural changes under high pressure, transitioning through multiple phases. These transitions are characterized by variations in the orientation of azide anions, which can influence the material's explosive characteristics. Specifically, the phase transitions are associated with enhanced ionic character, which is crucial for stability and performance in explosive applications .

Material Science

In material science, cesium azide has been explored for its potential in electronic applications due to its unique conduction properties. Under high pressure, CsN₃ exhibits a transition from mixed ionic-electronic conduction to purely electronic conduction. This property is essential for developing advanced materials for electronic devices .

Table: Conductivity Characteristics of CsN₃

| Pressure (GPa) | Conduction Type | Conductivity Enhancement |

|---|---|---|

| Ambient | Mixed Ionic-Electronic | Baseline |

| 6 | Ionic | Moderate |

| 51 | Purely Electronic | >200x |

Energy Storage

Cesium azide's ability to release nitrogen gas upon decomposition makes it a candidate for energy storage systems. The generated nitrogen can be used as a buffer gas in atomic vapor cells, enhancing the performance of devices such as atomic clocks and sensors . The innovative method of using CsN₃ involves wafer-level fabrication techniques that simplify the production of cesium vapor cells, thus reducing costs and improving efficiency .

Chemical Synthesis

The azide group () in cesium azide serves as a versatile building block in organic synthesis. Its ability to act as a bridge ligand allows for the formation of complex structures with metal cations, which can be pivotal in synthesizing new materials or compounds with desired properties . For instance, research has demonstrated that cesium azide can stabilize polynitrogen species within confined spaces, potentially leading to novel nitrogen-rich compounds .

Mecanismo De Acción

The mechanism of action of cesium azide involves the decomposition of the azide ion (N₃⁻) to release nitrogen gas. This decomposition can be triggered by heat or pressure. The azide ion acts as a nucleophile in substitution reactions, forming new chemical bonds with electrophiles. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

Cesium azide can be compared with other alkali metal azides such as sodium azide (NaN₃) and potassium azide (KN₃). These compounds share similar properties, such as high solubility in water and the ability to release nitrogen gas upon decomposition. cesium azide is unique in its higher molar mass and its specific applications in high-energy-density materials and conductivity studies .

Similar compounds include:

- Sodium azide (NaN₃)

- Potassium azide (KN₃)

- Rubidium azide (RbN₃)

- Thallium azide (TlN₃)

Each of these compounds has its own unique properties and applications, but they all share the common feature of containing the azide ion (N₃⁻) and being capable of releasing nitrogen gas .

Actividad Biológica

Cesium azide (CsN₃) is an alkali metal azide known for its potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of cesium azide, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Cesium azide is characterized by its azide ion (N₃⁻) and cesium cation (Cs⁺). The compound exhibits unique properties due to the presence of the azide group, which can participate in various chemical reactions, including click chemistry.

The biological activity of cesium azide primarily stems from its ability to influence cellular processes through the azide ion. Research indicates that azides can act as n-dopants in electron transport systems, enhancing conductivity and potentially influencing cellular metabolism . Additionally, cesium ions have been shown to interact with potassium channels, which may affect neuronal signaling and muscle contraction .

Case Studies

- Neuroprotective Effects : A study highlighted the use of azide-based compounds in neurodegenerative disease models. Cesium azide was found to exhibit protective effects against oxidative stress in neuronal cells, suggesting a potential role in treating conditions like Alzheimer's disease .

- Plant Uptake Studies : Research on cesium uptake in plants revealed that Cs⁺ competes with K⁺ for absorption through root systems. This competition can lead to increased cesium accumulation in certain plant species, which has implications for understanding cesium's ecological impact and potential phytoremediation strategies .

- Polymeric Nitrogen Synthesis : Cesium azide has been employed as a precursor for synthesizing polymeric nitrogen under high-pressure conditions. This application not only showcases its utility in materials science but also raises questions about its stability and reactivity in biological contexts .

Table 1: Biological Activities of Cesium Azide

Research Findings

- Inhibition of Enzymatic Activity : Cesium azide has been shown to inhibit certain enzymatic activities, which could have implications for drug design targeting specific metabolic pathways .

- Electrostatic Interactions : Studies indicate that cesium ions may enhance the adsorption of azide ions onto biological surfaces through electrostatic interactions, potentially impacting drug delivery systems .

Propiedades

IUPAC Name |

cesium;azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.N3/c;1-3-2/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTVLULEEPNWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[N+]=[N-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.926 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Cesium azide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22750-57-8 | |

| Record name | Cesium azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22750-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cesium azide (Cs(N3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022750578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.